molecular formula C8H11NO2 B189946 2-(2-Methoxypyridin-4-yl)ethanol CAS No. 195819-22-8

2-(2-Methoxypyridin-4-yl)ethanol

Cat. No.: B189946
CAS No.: 195819-22-8
M. Wt: 153.18 g/mol
InChI Key: UPUQEDRMMJOAKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methoxypyridin-4-yl)ethanol is a chemical compound featuring a pyridine ring core substituted with a methoxy group and an ethanol side chain . This structure makes it a valuable intermediate in organic and medicinal chemistry research. The compound serves as a versatile building block for the synthesis of more complex molecules. The ethanol side chain can be further functionalized, for instance, into carboxylic acids or amines, or used to create linkers and spacers. The methoxypyridine moiety is a common pharmacophore found in molecules with biological activity, suggesting its utility in drug discovery efforts for constructing potential therapeutic candidates . In research settings, such heteroaromatic alcohols are often employed in the development of ligands for various biological targets and as key subunits in material science. In the context of peptide synthesis, managing the aggregation and solubility of "difficult sequences"—often those with high hydrophobic content—is a major challenge . While not directly a peptide, the structural features of this compound highlight its potential role in designing solubilizing tags or modified amino acid side chains to address these synthetic hurdles. The compound is offered for research use as a building block in chemical synthesis. Researchers are exploring its incorporation into novel molecular architectures. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please handle all chemicals with appropriate personal protective equipment and refer to the safety data sheet before use.

Properties

IUPAC Name

2-(2-methoxypyridin-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-11-8-6-7(3-5-10)2-4-9-8/h2,4,6,10H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUQEDRMMJOAKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxypyridin-4-yl)ethanol typically involves the reaction of 2-methoxy-4-methylpyridine with a suitable reagent. One common method is the reaction with n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at low temperatures. The reaction proceeds as follows :

    Step 1: 2-methoxy-4-methylpyridine is dissolved in anhydrous THF and cooled to -78°C under a nitrogen atmosphere.

    Step 2: n-Butyllithium is added dropwise to the solution, and the mixture is stirred at -78°C for 1 hour.

    Step 3: The reaction mixture is then slowly warmed to 0°C and stirred for an additional 30 minutes.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxypyridin-4-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: 2-(2-Methoxypyridin-4-yl)acetaldehyde or 2-(2-Methoxypyridin-4-yl)acetic acid.

    Reduction: 2-(2-Methoxypyridin-4-yl)ethylamine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Methoxypyridin-4-yl)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-Methoxypyridin-4-yl)ethanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and ethanol groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight Substituents Key Features Applications References
2-(2-Methoxypyridin-4-yl)ethanol C₈H₁₁NO₂ 153.18 2-OCH₃, 4-CH₂CH₂OH Enhanced hydrophilicity, H-bond donor Pharmaceutical intermediates
(2-Methoxypyridin-4-yl)methanol C₇H₉NO₂ 139.15 2-OCH₃, 4-CH₂OH Compact structure, lower molecular weight Organic synthesis, ligands
(5-Fluoro-2-Methoxypyridin-4-yl)methanol C₇H₈FNO₂ 157.14 2-OCH₃, 4-CH₂OH, 5-F Electronegative fluorine, improved stability Drug discovery, agrochemicals
(2-Methoxy-4,6-dimethylpyridin-3-yl)methanol C₉H₁₃NO₂ 167.21 2-OCH₃, 3-CH₂OH, 4,6-CH₃ Steric hindrance, hydrophobic Material science, catalysis
(S)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride C₈H₁₄Cl₂N₂O 225.12 2-OCH₃, 4-CH₂CH₂OH, amino group, diHCl salt Chiral center, high polarity APIs, chiral building blocks
Key Observations:
  • Substituent Effects: Fluorine (5-Fluoro analog): Increases electronegativity and metabolic stability, making it favorable in drug design . Dimethyl groups (4,6-dimethyl analog): Introduce steric hindrance and hydrophobicity, useful in catalysis or materials science . Amino-ethanol derivatives: The presence of an amino group (e.g., in the dihydrochloride salt) enhances solubility and enables salt formation, critical for pharmacokinetics .
  • Molecular Weight: Ethanol derivatives (e.g., 153.18 Da) are heavier than methanol analogs (139.15 Da), impacting diffusion and bioavailability.

Biological Activity

2-(2-Methoxypyridin-4-yl)ethanol, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in various fields, supported by case studies and research findings.

This compound is characterized by its pyridine ring structure, which contributes to its reactivity and interaction with biological targets. The methoxy group enhances its lipophilicity, potentially affecting its bioavailability and interaction with cellular membranes.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can modulate enzyme activity and influence cellular signaling pathways:

  • Enzyme Interaction : It has been shown to bind to various enzymes, altering their activity. For example, it may inhibit or activate specific pathways involved in cell proliferation and apoptosis.
  • Receptor Binding : The compound may interact with neurotransmitter receptors, contributing to its potential neuropharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. A study demonstrated that derivatives of methoxypyridine compounds showed significant activity against Helicobacter pylori, a bacterium linked to gastric ulcers and cancer .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capacity. It scavenges free radicals, which can help mitigate oxidative stress-related damage in cells. This property is crucial for developing therapeutic agents aimed at diseases where oxidative stress plays a significant role.

Case Studies

  • Anticancer Potential : In a study focusing on the synthesis of sulfonamide derivatives, several methoxypyridine-based compounds were identified as potent inhibitors of the PI3K/mTOR signaling pathway, crucial in cancer progression . this compound was included as a reference compound, demonstrating promising cytotoxic effects against various cancer cell lines.
  • Neuroprotective Effects : A recent investigation into the neuroprotective properties of methoxypyridine derivatives highlighted the ability of this compound to reduce neuronal cell death in models of neurodegeneration. This suggests potential applications in treating conditions such as Alzheimer's disease.

Research Findings

Study Focus Findings
Antimicrobial ActivitySignificant inhibition of H. pylori growth
Anticancer ActivityPotent PI3K/mTOR inhibitors
NeuroprotectionReduced neuronal cell death in models of neurodegeneration

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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